
4-Methoxy-3-(trifluoromethyl)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number: 541550-00-9 . Its molecular weight is 297.07 and its IUPAC name is 2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone . It is a solid-powder in physical form .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-(trifluoromethyl)phenacyl bromide is 1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has a boiling point of 71-72°C . It is recommended to be stored at 2-8°C . The compound is a solid-powder in physical form .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Methoxy-3-(trifluoromethyl)phenacyl bromide: is a valuable reagent in organic synthesis. It is often used as a building block for the synthesis of various organic compounds due to its reactive bromide moiety which can participate in nucleophilic substitution reactions . Its trifluoromethyl group is particularly useful for introducing fluorine-containing segments into molecules, which is a common modification in the development of pharmaceuticals due to the unique properties that fluorine atoms confer to organic molecules.
Pharmaceutical Research
In pharmaceutical research, this compound finds its use in the synthesis of drug candidates. The presence of the methoxy and trifluoromethyl groups makes it a precursor for the synthesis of molecules with potential medicinal properties . For example, it can be used to create compounds that are being studied for their antitumor, antibacterial, or antiviral activities.
Material Science
In material science, 4-Methoxy-3-(trifluoromethyl)phenacyl bromide can be used to modify the surface properties of materials. Its incorporation into polymers can lead to materials with altered hydrophobicity, which is important for applications such as coatings and water-repellent surfaces .
Analytical Chemistry
This compound is also used in analytical chemistry as a derivatization agent. It can react with specific functional groups in other molecules, thereby making them more detectable in various analytical techniques such as chromatography or mass spectrometry .
Biochemistry
In biochemistry, 4-Methoxy-3-(trifluoromethyl)phenacyl bromide can be utilized to study protein interactions. By attaching it to biomolecules, researchers can investigate the binding sites and interaction mechanisms of proteins, which is crucial for understanding biological processes and designing drugs .
Industrial Applications
While not extensively documented, compounds like 4-Methoxy-3-(trifluoromethyl)phenacyl bromide may find applications in industrial settings, particularly in the development of advanced materials or specialty chemicals that require the unique chemical properties provided by the trifluoromethyl group .
Safety and Hazards
The compound is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQADSVCNKYKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(trifluoromethyl)phenacyl bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

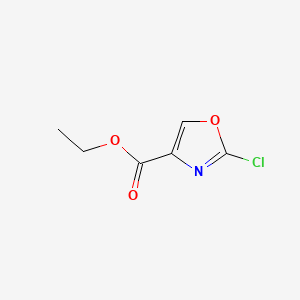
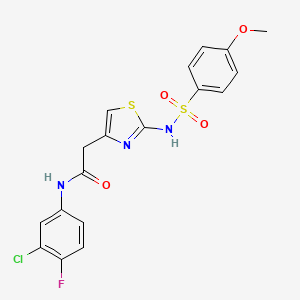

![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)
![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)
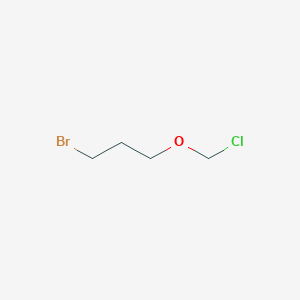
![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)
![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)
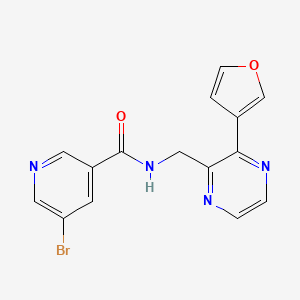
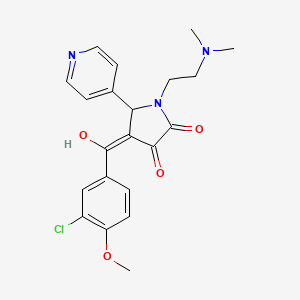
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2875848.png)